molecular formula C11H9FN2O B1328376 3-Fluoro-4-(3-pyridinyloxy)aniline CAS No. 742682-78-6

3-Fluoro-4-(3-pyridinyloxy)aniline

Cat. No.: B1328376
CAS No.: 742682-78-6
M. Wt: 204.2 g/mol
InChI Key: LZWSCQVAQJVIJQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-pyridinyloxy)aniline is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.20 g/mol. This compound has garnered significant attention from researchers due to its unique physical and chemical properties. It is primarily used in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-pyridinyloxy)aniline typically involves the reaction of 3-fluoroaniline with 3-pyridinyloxy compounds under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-pyridinyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-4-(3-pyridinyloxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-pyridinyloxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoroaniline
  • 4-(3-Pyridinyloxy)aniline
  • 3-Chloro-4-(3-pyridinyloxy)aniline

Uniqueness

3-Fluoro-4-(3-pyridinyloxy)aniline is unique due to the presence of both a fluorine atom and a pyridinyloxy group. This combination imparts distinct physical and chemical properties, making it valuable for various research applications .

Properties

IUPAC Name

3-fluoro-4-pyridin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWSCQVAQJVIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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